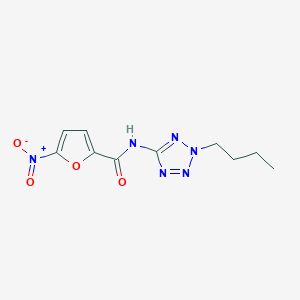![molecular formula C21H24ClN3O3 B251240 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes. For example, it inhibits PDE5 by binding to its catalytic site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and vasodilation. Similarly, it inhibits HDAC6 by binding to its active site and preventing the deacetylation of histones. This leads to an increase in the acetylation of histones, which can regulate gene expression and cell differentiation. Finally, it inhibits CAIX by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of PDE5 can lead to smooth muscle relaxation and vasodilation, which can be beneficial in the treatment of pulmonary arterial hypertension and erectile dysfunction. Its inhibition of HDAC6 can lead to changes in gene expression and cell differentiation, which can be beneficial in the treatment of neurodegenerative disorders. Finally, its inhibition of CAIX can lead to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments are its potent inhibitory activity against specific enzymes and its potential therapeutic applications. However, its limitations include its high cost, low solubility in water, and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies on its inhibitory activity against specific enzymes and their potential therapeutic applications.
2. Development of new synthetic routes for the preparation of this compound.
3. Investigation of its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential toxicity and side effects.
5. Development of new analogs with improved properties and specificity.
Conclusion
In conclusion, 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibitory activity against specific enzymes such as PDE5, HDAC6, and CAIX has made it a promising candidate for the treatment of various diseases. Further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes such as phosphodiesterase 5 (PDE5), histone deacetylase 6 (HDAC6), and carbonic anhydrase IX (CAIX). These enzymes play a crucial role in various diseases such as cancer, pulmonary arterial hypertension, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H24ClN3O3 |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)15-4-9-19(28-2)18(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
Clave InChI |
ZUGRPCHNQYYEPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)